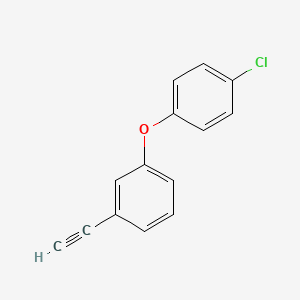
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride
Overview
Description
(Naphthalen-2-ylmethyl)triphenylphosphonium chloride is a chemical compound with the molecular formula C29H24ClP and a molecular weight of 438.9 g/mol It is characterized by the presence of a phosphonium group attached to a naphthylmethyl moiety and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Naphthalen-2-ylmethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with a naphthalen-2-ylmethyl halide under suitable conditions. A common method includes:
Reactants: Triphenylphosphine and naphthalen-2-ylmethyl chloride.
Solvent: Anhydrous solvents such as dichloromethane or toluene.
Conditions: The reaction is often carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors for better control and yield.
Types of Reactions:
Oxidation: The phosphonium group can undergo oxidation to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt to the corresponding phosphine.
Substitution: The chloride ion can be substituted by other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products:
Oxidation: Triphenylphosphine oxide derivatives.
Reduction: Triphenylphosphine and naphthalen-2-ylmethane.
Substitution: Corresponding substituted phosphonium salts.
Chemistry:
Catalysis: The compound’s bulky, positively charged phosphonium group and aromatic substituents make it a potential catalyst in organic reactions, influencing reaction rates and selectivities.
Biology and Medicine:
Antibacterial and Antifungal Properties: Phosphonium salts, including this compound, are explored for their potential antibacterial and antifungal activities.
Industry:
Material Science: The combination of hydrophobic and hydrophilic moieties suggests applications in self-assembly and the formation of supramolecular structures, which could be used in designing functional materials.
Mechanism of Action
The mechanism by which (Naphthalen-2-ylmethyl)triphenylphosphonium chloride exerts its effects is largely dependent on its interaction with molecular targets. The phosphonium group can act as a Lewis acid, facilitating various catalytic processes. In biological systems, the compound may interact with cellular membranes or proteins, disrupting normal functions and leading to antibacterial or antifungal effects.
Comparison with Similar Compounds
Triphenylphosphine: A simpler phosphine compound without the naphthyl group.
Benzyltriphenylphosphonium chloride: Similar structure but with a benzyl group instead of a naphthyl group.
Uniqueness: (Naphthalen-2-ylmethyl)triphenylphosphonium chloride is unique due to the presence of the naphthyl group, which provides additional aromatic character and potential for electronic interactions
Properties
IUPAC Name |
naphthalen-2-ylmethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24P.ClH/c1-4-14-27(15-5-1)30(28-16-6-2-7-17-28,29-18-8-3-9-19-29)23-24-20-21-25-12-10-11-13-26(25)22-24;/h1-22H,23H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNDLQQDGHJAGT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC3=CC=CC=C3C=C2)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141185-40-2 | |
| Record name | 2-NAPHTHYLMETHYLTRIPHENYLPHOSPHONIUM CHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Iodo-1-[3-iodo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3419333.png)



